

Spectroscopic Profile of 4-(3-Hydroxypropyl)morpholine: A Technical Guide

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Compound of Interest

Compound Name: **4-(3-Hydroxypropyl)morpholine**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for the versatile building block, **4-(3-Hydroxypropyl)morpholine** (CAS No: 4441-30-9, Molecular Formula: C₇H₁₅NO₂). While experimentally obtained spectra are not readily available in the public domain, this document presents predicted spectroscopic data based on the compound's structure and established principles of NMR, IR, and mass spectrometry. This information is intended to serve as a valuable resource for the identification, characterization, and quality control of this compound in research and development settings.

Spectroscopic Data Summary

The following tables summarize the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for **4-(3-Hydroxypropyl)morpholine**. These predictions are derived from the analysis of its chemical structure and comparison with spectral data of analogous compounds, such as morpholine and other N-substituted propanolamines.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.70	t	4H	$\text{O}(\text{CH}_2)_2\text{N}$
~3.65	t	2H	CH_2OH
~2.50	t	2H	NCH_2CH_2
~2.45	t	4H	$\text{N}(\text{CH}_2)_2$
~1.75	p	2H	$\text{NCH}_2\text{CH}_2\text{CH}_2$
(variable)	br s	1H	OH

Table 2: Predicted ^{13}C NMR Data (125 MHz, CDCl_3)

Chemical Shift (δ) ppm	Assignment
~67.0	$\text{O}(\text{CH}_2)_2\text{N}$
~62.5	CH_2OH
~58.0	NCH_2CH_2
~54.0	$\text{N}(\text{CH}_2)_2$
~28.0	$\text{NCH}_2\text{CH}_2\text{CH}_2$

Table 3: Predicted FT-IR Data (Liquid Film)

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400-3200	Strong, Broad	O-H stretch (alcohol)
2950-2800	Strong	C-H stretch (aliphatic)
1460-1440	Medium	C-H bend (CH ₂)
1280-1260	Medium	C-N stretch
1120-1080	Strong	C-O-C stretch (ether)
1070-1030	Strong	C-O stretch (primary alcohol)

Table 4: Predicted Mass Spectrometry Data (Electron Ionization - EI)

m/z	Relative Intensity	Assignment
145	Low	[M] ⁺ (Molecular Ion)
114	Medium	[M - CH ₂ OH] ⁺
100	High	[M - C ₂ H ₅ OH] ⁺ or Morpholine fragment
86	Medium	[M - C ₃ H ₇ O] ⁺
57	High	[C ₃ H ₅ O] ⁺ or [C ₃ H ₇ N] ⁺
43	Medium	[C ₃ H ₇] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectroscopic data presented above. These protocols are standard for the analysis of small organic molecules like **4-(3-Hydroxypropyl)morpholine**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

- Accurately weigh approximately 10-20 mg of **4-(3-Hydroxypropyl)morpholine**.

- Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl_3) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- Transfer the solution to a 5 mm NMR tube.

2. ^1H NMR Acquisition:

- The ^1H NMR spectrum is recorded on a 500 MHz spectrometer.
- A standard single-pulse experiment is used with a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- Typically, 16 to 64 scans are acquired for a good signal-to-noise ratio.
- The free induction decay (FID) is Fourier transformed with a line broadening of 0.3 Hz.

3. ^{13}C NMR Acquisition:

- The ^{13}C NMR spectrum is recorded on the same 500 MHz spectrometer, operating at 125 MHz for carbon.
- A proton-decoupled pulse sequence is used to simplify the spectrum to single lines for each unique carbon atom.
- A relaxation delay of 2-5 seconds is employed.
- Several hundred to several thousand scans may be required to achieve an adequate signal-to-noise ratio.

Fourier-Transform Infrared (FT-IR) Spectroscopy

1. Sample Preparation (Neat Liquid):

- Place a single drop of neat **4-(3-Hydroxypropyl)morpholine** onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).
- Gently place a second salt plate on top of the first to create a thin liquid film between the plates.

2. Data Acquisition:

- The FT-IR spectrum is recorded over the range of 4000-400 cm^{-1} .
- A background spectrum of the clean, empty salt plates is acquired first and automatically subtracted from the sample spectrum.
- Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

1. Sample Introduction:

- The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) for separation from any impurities or via a direct insertion probe.

2. Ionization (Electron Ionization - EI):

- In the ion source, the sample molecules are bombarded with a beam of electrons with a standard energy of 70 eV.
- This causes the molecules to ionize and fragment.

3. Mass Analysis:

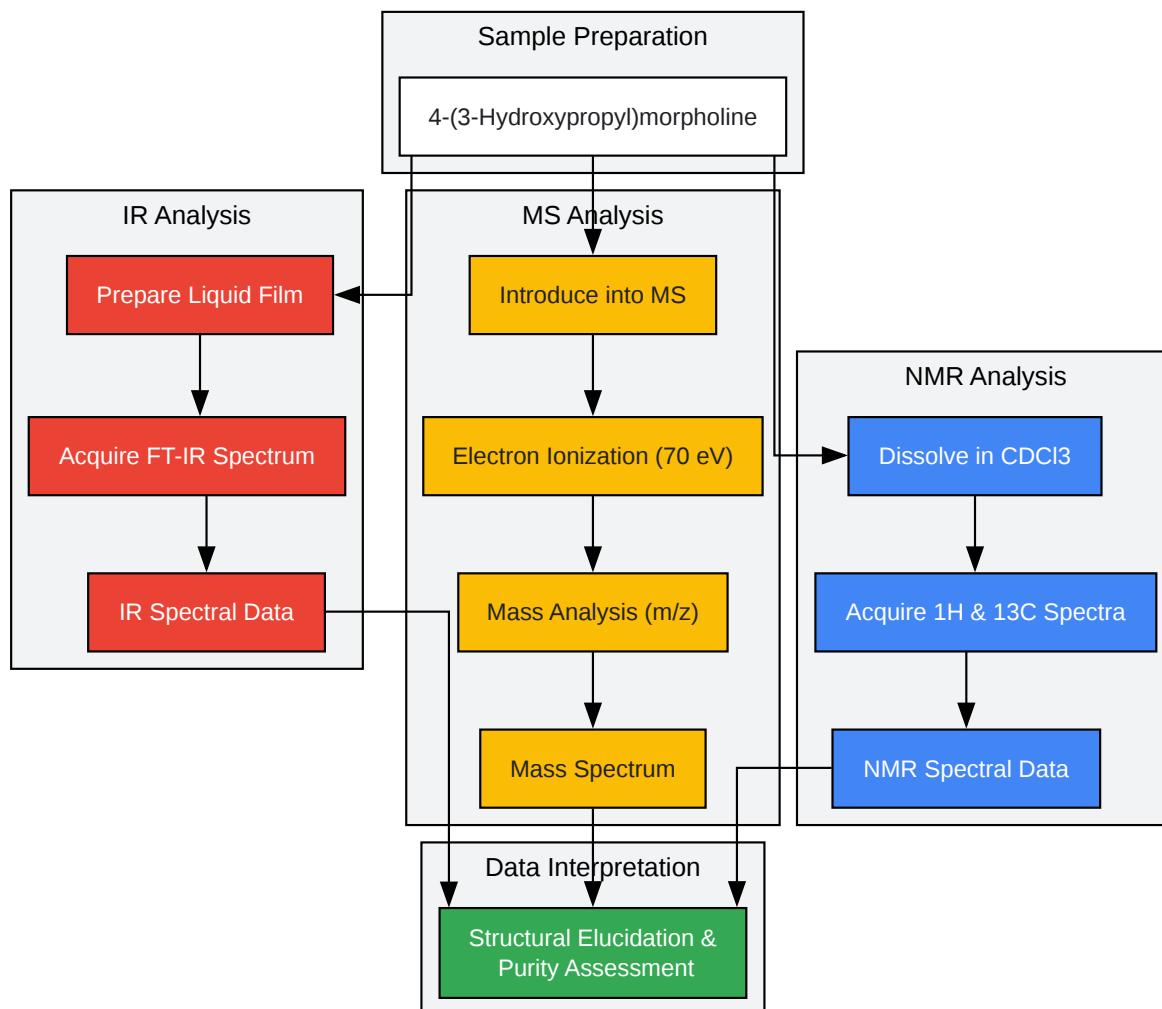
- The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

4. Detection:

- The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Visualization of Spectroscopic Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data for a chemical compound like **4-(3-Hydroxypropyl)morpholine**.

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